5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Chemical Structure and Properties
5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a triazolopyrimidine derivative characterized by a fused triazole and pyrimidine core. Key structural features include:
- A hydroxyl (-OH) group at the 7-position of the pyrimidine ring.
- A molecular formula of C₁₁H₉N₅OS₂ and a molecular weight of 291.35 g/mol.
The pyridin-2-ylsulfanyl group is likely introduced through alkylation or thiol substitution reactions .
Properties
IUPAC Name |
5-(pyridin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10-5-8(15-11-13-7-14-16(10)11)6-18-9-3-1-2-4-12-9/h1-5,7H,6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSNTXJBAWHZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=O)N3C(=N2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of pyridine derivatives with triazole and pyrimidine precursors. One common method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The hydroxyl group at position 7 undergoes nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Key Observations :
-
Alkylation proceeds efficiently under mild basic conditions.
-
Steric hindrance from the pyridinylsulfanyl group slightly reduces acylation yields compared to simpler analogs.
Coordination Chemistry and Metal Complexation
The nitrogen-rich structure facilitates coordination with transition metals, forming stable complexes.
Spectroscopic Evidence :
-
IR spectra show shifts in ν(N–H) and ν(C=O) bands upon complexation.
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XRD data for the Cu(II) complex confirm square-planar geometry.
Nucleophilic Aromatic Substitution
Electrophilic substitution at the pyrimidine ring is limited, but halogenation has been achieved under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, PCl₅, 110°C, 8h | 5-Chloro derivative | 63% | |
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 3h | 5-Nitro derivative | 41% |
Challenges :
-
Harsh conditions lead to partial decomposition of the triazole ring .
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Regioselectivity favors substitution at position 5 due to electronic effects .
Cross-Coupling Reactions
The pyridinylsulfanyl group participates in Pd-catalyzed couplings, enabling structural diversification.
Optimization Notes :
Oxidation and Reduction
Controlled redox reactions modify the sulfur-containing substituent:
*Mechanism : The sulfanyl group (-S-) is reduced to a methylene bridge (-CH₂-) .
Heterocycle Functionalization
The triazole ring undergoes cycloaddition reactions:
Theoretical Insights :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives, including the compound . Research indicates that these compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, derivatives similar to 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have demonstrated its effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting its potential use in developing new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and triazole moieties can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substitutions on the triazole and pyrimidine rings have been explored to improve potency and selectivity against target enzymes or receptors.
| Modification | Effect |
|---|---|
| Substitution at position 7 with halogens | Increased anticancer activity |
| Alkyl substitutions on the pyridine ring | Enhanced antimicrobial properties |
| Variations in the triazole ring | Altered pharmacokinetic profiles |
Antiviral Activity
A study investigating the antiviral potential of triazolo-pyrimidine derivatives found that certain modifications to the structure significantly enhanced activity against viral pathogens. The compound exhibited effective inhibition of viral replication in cell cultures, indicating its potential as a lead compound for antiviral drug development .
Neuroprotective Effects
Research has also explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These studies suggest that this compound could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The pyridin-2-ylsulfanyl group in the target compound may enhance binding to metalloenzymes or receptors due to sulfur’s nucleophilicity and the pyridine ring’s aromatic interactions. This contrasts with trifluoromethyl groups (in 5-CF₃ derivatives), which improve membrane permeability but reduce polarity .
- Hydroxyl groups at position 7 are critical for hydrogen bonding in biological systems, as seen in PfDHODH inhibitors .
Physicochemical Properties :
- Lipophilicity : The target compound’s logP is likely higher than 5-methyl derivatives (e.g., 5-CH₃, logP ~0.9) but lower than 5-CF₃ analogs (logP ~2.5) .
- Melting Points : Unsubstituted 5-methyl derivatives (e.g., 5-CH₃) exhibit high melting points (>250°C), whereas bulkier substituents (e.g., aryl groups) reduce crystallinity .
Synthetic Flexibility :
- The pyridin-2-ylsulfanyl substituent allows further functionalization (e.g., oxidation to sulfones), a strategy used in optimizing triazolopyrimidine-based inhibitors .
Limitations and Contradictions
Biological Activity
5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the class of triazolo-pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C₁₂H₁₁N₅OS₂
- Molecular Weight : 305.4 g/mol
- CAS Number : 924870-86-0
Anticancer Activity
Recent studies have demonstrated the potent antiproliferative effects of various triazolo[1,5-a]pyrimidine derivatives against cancer cell lines. Notably:
- Compound H12 , a related derivative, exhibited significant activity against MGC-803, HCT-116, and MCF-7 cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This compound was more effective than the standard drug 5-Fluorouracil (5-Fu) .
- The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2, AKT). Furthermore, it induced apoptosis and caused G2/M phase arrest in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
Antibacterial Activity
The triazolo[1,5-a]pyrimidine derivatives have also shown promising antibacterial properties:
- Research indicates that compounds with a triazole moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives were reported to be more potent than traditional antibiotics like ciprofloxacin against strains such as E. coli and S. aureus .
Table 2: Antibacterial Activity Overview
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | ≤ 5 |
| Triazole Derivative B | S. aureus | ≤ 10 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:
- A study on related triazolo compounds indicated moderate anti-inflammatory activity in carrageenan-induced models . The presence of specific substituents on the triazole ring was correlated with enhanced activity.
Case Studies
Several case studies have highlighted the therapeutic potential of triazolo compounds:
- Case Study on Anticancer Efficacy : A series of synthesized derivatives were tested for their ability to inhibit tumor growth in vivo. Results showed that specific modifications to the triazolo core significantly enhanced their anticancer efficacy .
- Case Study on Antibacterial Properties : A comparative analysis of various triazolo derivatives demonstrated that those with pyridine substitutions exhibited superior antibacterial activity against resistant strains .
Q & A
Q. What are the common synthetic routes for 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are reported:
- Catalytic cyclization : Using molten-state TMDP or a solution of TMDP in ethanol/water (1:1 v/v) to promote cyclization. TMDP is preferred over piperidine due to regulatory restrictions on the latter, though its high toxicity requires stringent safety protocols .
- Reflux with formic acid : A one-pot synthesis involving refluxing precursors in formic acid for 8 hours, followed by precipitation in ice/water .
- Optimization Tips : Monitor reaction progress via TLC (silica gel plates) and confirm purity using melting point analysis and H/C NMR. Yields are sensitive to solvent polarity and catalyst loading .
Q. How should researchers characterize the compound’s structure and confirm its purity?
- Methodological Answer :
- Spectroscopic Techniques :
- H NMR : Identify pyridyl and triazole proton environments (δ 7.5–8.5 ppm for aromatic protons) .
- C NMR : Confirm carbonyl (C=O, ~165 ppm) and heterocyclic carbons .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 363.4 for related derivatives) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
- Purity Checks : Employ TLC (SIL G/UV 254 plates) and HPLC for residual solvent analysis .
Advanced Research Questions
Q. How can contradictory spectral data be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of pyridyl and triazole groups .
- X-ray Crystallography : Resolve ambiguous configurations (e.g., crystal structure data in with CCDC reference HK2397) .
- Comparative Analysis : Align H NMR shifts with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ) .
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Protonate/deprotonate the pyrimidin-7-ol group (pKa ~8.5) to improve solubility in buffered solutions .
- Derivatization : Introduce polar groups (e.g., sulfonamides in ) without altering core bioactivity .
Q. What catalytic mechanisms underlie the use of TMDP in its synthesis?
- Methodological Answer : TMDP (trimethylenedipyridine) acts as a bifunctional catalyst:
- Base Activation : Deprotonates intermediates to facilitate cyclization.
- Transition-State Stabilization : Coordinates with carbonyl groups via π-π interactions, reducing activation energy .
- Kinetic Studies : Compare reaction rates under TMDP vs. alternative catalysts (e.g., DBU) to quantify efficiency .
Q. How does structural modification at specific positions affect bioactivity?
- Methodological Answer :
- Position 5 (Pyridinylsulfanyl group) : Enhances enzyme inhibition (e.g., hypoxanthine-guanine phosphoribosyltransferase) by increasing hydrophobic interactions .
- Position 7 (Hydroxyl group) : Critical for hydrogen bonding with biological targets; methylation reduces solubility but improves metabolic stability .
- Case Study : Trifluoromethyl substitution () improves pharmacokinetic properties by reducing CYP450 metabolism .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., docking scores for pyrazolo[1,5-a]pyrimidine derivatives in ) .
- MD Simulations : Validate binding stability over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Correlate substituent electronegativity with IC values (e.g., electron-withdrawing groups enhance kinase inhibition) .
Q. How to address discrepancies between theoretical and experimental physicochemical properties?
- Methodological Answer :
- ACD/Labs Percepta : Predict logP and pKa values, then calibrate using experimental HPLC retention times .
- Thermogravimetric Analysis (TGA) : Compare predicted vs. observed decomposition temperatures to refine computational models .
Safety & Scalability
Q. What safety protocols are essential when handling intermediates?
- Methodological Answer :
Q. What analytical techniques troubleshoot low yields in scaled-up synthesis?
- Methodological Answer :
- In-line Monitoring : Use FTIR or ReactIR to track intermediate formation in real-time .
- Stoichiometric Optimization : Adjust molar ratios of precursors (e.g., pyridinylthiol:triazole) via DoE (Design of Experiments) .
- Thermal Control : Mitigate exothermic side reactions using jacketed reactors with precise temperature control (±2°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
